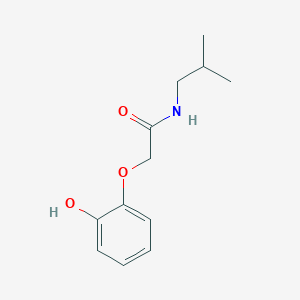
2-(2-Hydroxyphenoxy)-N-isobutylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenoxy)-N-isobutylacetamide is an organic compound with a complex structure that includes a hydroxyphenoxy group and an isobutylacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenoxy)-N-isobutylacetamide typically involves the reaction of 2-hydroxyphenol with isobutylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Step 1: Reacting 2-hydroxyphenol with acetic anhydride to form 2-(2-hydroxyphenoxy)acetic acid.
Step 2: Reacting 2-(2-hydroxyphenoxy)acetic acid with isobutylamine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
化学反応の分析
Types of Reactions
2-(2-Hydroxyphenoxy)-N-isobutylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-(2-oxophenoxy)-N-isobutylacetamide.
Reduction: Formation of 2-(2-hydroxyphenoxy)-N-isobutylamine.
Substitution: Formation of various substituted phenoxy derivatives.
科学的研究の応用
2-(2-Hydroxyphenoxy)-N-isobutylacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Hydroxyphenoxy)-N-isobutylacetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the isobutylacetamide group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenoxy)acetic acid: Similar structure but lacks the isobutylacetamide group.
2-(2-Hydroxyphenoxy)-1-phenylethanol: Contains a phenylethanol group instead of an isobutylacetamide group.
Uniqueness
2-(2-Hydroxyphenoxy)-N-isobutylacetamide is unique due to the presence of both the hydroxyphenoxy and isobutylacetamide groups, which confer distinct chemical and biological properties
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-(2-hydroxyphenoxy)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C12H17NO3/c1-9(2)7-13-12(15)8-16-11-6-4-3-5-10(11)14/h3-6,9,14H,7-8H2,1-2H3,(H,13,15) |
InChIキー |
IDQIOYGXSOVXNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)COC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-[2,6-bis[4-(trifluoromethyl)phenyl]phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14910760.png)
![17-(4-Bromophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14910768.png)











